molecular formula C16H16N2O6S2 B2889832 3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 481649-28-9

3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B2889832
CAS No.: 481649-28-9
M. Wt: 396.43
InChI Key: XIURVHNZVLADCM-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O6S2 and its molecular weight is 396.43. The purity is usually 95%.
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Biological Activity

3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cephalosporin antibiotics, exhibits significant biological activity, particularly in antibacterial applications. This compound belongs to a class of β-lactam antibiotics known for their efficacy against a range of bacterial infections.

The molecular formula of this compound is C16H16N2O6S2C_{16}H_{16}N_{2}O_{6}S_{2}, with a molecular weight of approximately 396.44 g/mol. It features a bicyclic structure that is characteristic of cephalosporins, which contributes to its biological activity and pharmacological profile.

PropertyValue
Molecular FormulaC16H16N2O6S2C_{16}H_{16}N_{2}O_{6}S_{2}
Molecular Weight396.44 g/mol
CAS Number153-61-7
LogP-0.410

The compound functions primarily as an inhibitor of bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death.

Antibacterial Efficacy

Research indicates that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its effectiveness can be attributed to the structural modifications that enhance its affinity for PBPs.

  • In Vitro Studies :
    • In laboratory settings, the compound has shown potent activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like cefalothin and cefpirome .
  • Case Studies :
    • A study involving the treatment of bacterial infections in animal models demonstrated significant reductions in bacterial load when administered this compound, reinforcing its potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

  • Acetyloxy Group : Enhances lipophilicity, improving membrane penetration.
  • Thiazole Ring : Contributes to the compound's interaction with PBPs, increasing binding affinity.

Research into the SAR has provided insights into optimizing derivatives for enhanced potency and reduced toxicity .

Pharmacokinetics

The pharmacokinetic profile suggests good oral bioavailability and distribution throughout body tissues, making it suitable for various administration routes. Studies indicate that the compound is metabolized in the liver, with renal excretion being the primary elimination route .

Toxicological Profile

While generally well-tolerated, potential side effects include allergic reactions typical of β-lactam antibiotics. Ongoing studies are focused on understanding the full toxicological implications associated with this compound and its derivatives .

Scientific Research Applications

Based on the search results, here is information on the compound 3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid:

This compound is a chemical compound with the PubChem CID 2612 . It has a molecular weight of 396.4 g/mol .

IUPAC Name: 3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Other Identifiers:

  • InChI: InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)
  • InChIKey: XIURVHNZVLADCM-UHFFFAOYSA-N
  • SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
  • CAS Number: 153-61-7

Synonyms:

  • 481649-28-9
  • 3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • SCHEMBL4319851
  • CHEMBL1161455

Another similar compound is (6S,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with PubChem CID 6604078 and molecular weight of 396.4 g/mol .

(6S,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • InChI: InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15+/m1/s1
  • InChIKey: XIURVHNZVLADCM-DOMZBBRYSA-N
  • SMILES: CC(=O)OCC1=C(N2C@HSC1)C(=O)O

Also similar is (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

IUPAC Name: (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

InChI Code: 1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1

Properties

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIURVHNZVLADCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859301
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481649-28-9
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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